Welcome to the BenchChem Online Store!
molecular formula C7H11NO2 B8275725 2-Cyano-2-methylpentanoic acid

2-Cyano-2-methylpentanoic acid

Cat. No. B8275725
M. Wt: 141.17 g/mol
InChI Key: ODICIKUFABDORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04999130

Procedure details

In a 200 ml two-necked round-bottom flask with ground fitting, 16.00 g (94.7 mM) of ethyl 2-cyano-2-methylpentanoate and 90 ml of ethanol were placed. To the mixture under stirring with a magnetic stirrer, a solution of 10.8 g (270 mM) of sodium hydroxide in 35 ml of distilled water was added dropwise. The mixture was stirred for 5 hours at room temperature, followed by removal of the solvent and addition of 3N-HCl until the solution reacted pH 1. The reaction mixture was transferred to a separating funnel, followed by three times of extraction with 50 ml of diethyl ether and washing with 50 ml of distilled water. The organic layer was dried on anhydrous sodium sulfate, followed by distilling-off of the solvent and reduced-pressure distillation to obtain 12.61 g (89.4 mM) of 2-cyano-2-methylpentanoic acid. Yield:94.4%, b.p.:120° C./2 mmHg.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([CH3:12])([CH2:9][CH2:10][CH3:11])[C:4]([O:6]CC)=[O:5])#[N:2].C(O)C.[OH-].[Na+]>O>[C:1]([C:3]([CH3:12])([CH2:9][CH2:10][CH3:11])[C:4]([OH:6])=[O:5])#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(#N)C(C(=O)OCC)(CCC)C
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
10.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
To the mixture under stirring with a magnetic stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 5 hours at room temperature
Duration
5 h
CUSTOM
Type
CUSTOM
Details
followed by removal of the solvent and addition of 3N-HCl until the solution
CUSTOM
Type
CUSTOM
Details
reacted pH 1
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a separating funnel
EXTRACTION
Type
EXTRACTION
Details
followed by three times of extraction with 50 ml of diethyl ether
WASH
Type
WASH
Details
washing with 50 ml of distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried on anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
followed by distilling-off of the solvent and reduced-pressure distillation

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)O)(CCC)C
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: MASS 12.61 g
YIELD: PERCENTYIELD 94.4%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.